molecular formula C15H12O3 B8021006 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B8021006
M. Wt: 240.25 g/mol
InChI Key: FGPJTMCJNPRZGF-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound known for its unique chemical structure and properties. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. Chalcones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-hydroxyacetophenone and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated chalcones.

Scientific Research Applications

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for potential anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of organic dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one can be compared with other chalcones such as:

    1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the additional hydroxyl group on the phenyl ring, resulting in different biological activities.

    1-(4-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Has hydroxyl groups on both phenyl rings, which may enhance its antioxidant properties.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical reactivity and biological activities.

Biological Activity

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antibacterial, and antioxidant activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its chalcone structure, which features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The hydroxyl groups on the phenyl rings enhance its reactivity and biological potential.

1. Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines.

  • Mechanism of Action : Research indicates that this compound induces apoptosis in cancer cells through several mechanisms:
    • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in melanoma cells, leading to increased expression of cyclin-dependent kinase inhibitors such as p21 and modulation of cyclin B1 levels .
    • Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, resulting in the release of cytochrome c and activation of caspases, which are critical for the apoptotic process .

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Melanoma10Induces apoptosis via mitochondrial dysfunction
Breast Cancer15Cell cycle arrest at G2/M phase
Lung Cancer12DNA damage response activation

2. Antibacterial Activity

The antibacterial properties of this chalcone derivative have also been investigated. In vitro studies have shown that it exhibits significant activity against various bacterial strains.

  • Inhibition Mechanism : The compound appears to inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes within the bacteria .

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays.

  • Mechanisms : The compound scavenges free radicals and reduces oxidative stress markers in cellular systems. This activity is crucial for protecting cells from oxidative damage associated with various diseases .

Case Study 1: Melanoma Treatment

A study focusing on melanoma cells treated with this chalcone derivative revealed a significant increase in apoptotic markers after 48 hours of exposure. The study highlighted the role of p53 phosphorylation in mediating the apoptotic response, suggesting potential therapeutic applications in melanoma treatment .

Case Study 2: Antibacterial Application

In another study, the compound was tested against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that it could serve as a lead compound for developing new antibacterial agents, particularly in the context of rising antibiotic resistance .

Properties

IUPAC Name

1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPJTMCJNPRZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00892346
Record name 2'-4-Dihydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13323-66-5
Record name 2′,4-Dihydroxychalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13323-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-4-Dihydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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